molecular formula C13H18N2O B6144969 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one CAS No. 56915-77-6

1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one

Cat. No. B6144969
CAS RN: 56915-77-6
M. Wt: 218.3
InChI Key:
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Description

1-(2-(4-methylpiperazin-1-yl)phenyl)ethan-1-one, commonly known as MePPE, is a synthetic compound with a wide range of applications in scientific research. It is a piperazine derivative, which is a type of heterocyclic compound containing a six-membered ring of atoms with two nitrogen atoms. MePPE has been used in a variety of research applications, including drug delivery, protein-protein interaction studies, and enzyme inhibition studies.

Scientific Research Applications

MePPE has been used in a variety of scientific research applications. It has been used as a drug delivery system to help target drugs to specific cells. It has also been used in studies of protein-protein interactions, as well as enzyme inhibition studies. In addition, MePPE has been used to study the effects of various compounds on cellular processes, including cell migration, cell proliferation, and cell differentiation.

Mechanism of Action

Target of Action

Similar compounds have been reported to target proteins like s100b . The role of these proteins varies, but they often play crucial roles in cellular processes such as signal transduction, cell growth, and differentiation.

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting cellular processes.

Biochemical Pathways

Similar compounds have been reported to be involved in pathways related to inflammation and pain perception . The compound’s interaction with its targets could potentially alter these pathways, leading to downstream effects on cellular functions and responses.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary, affecting their bioavailability and pharmacological effects.

Result of Action

Similar compounds have been reported to have anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

MePPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it is non-toxic and does not have any known side effects. However, MePPE is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for MePPE research. One potential area of research is to further investigate the mechanism of action of MePPE and how it affects cellular processes. In addition, further research could be done to investigate the potential therapeutic applications of MePPE, such as its use as an anti-inflammatory or anti-cancer agent. Finally, research could be done to investigate the potential use of MePPE as a drug delivery system, as well as its potential use in other applications, such as enzyme inhibition studies.

Synthesis Methods

MePPE can be synthesized from a variety of starting materials, including 4-methylpiperazine, ethyl bromoacetate, and ethyl chloroacetate. The synthesis of MePPE begins with the condensation of 4-methylpiperazine and ethyl bromoacetate or ethyl chloroacetate, followed by an acid-catalyzed rearrangement to form MePPE. This reaction is typically carried out in an inert atmosphere and at low temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one involves the reaction of 4-methylpiperazine with 2-bromoacetophenone followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-methylpiperazine", "2-bromoacetophenone", "sodium borohydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-methylpiperazine (1.0 equiv) in ethanol and add 2-bromoacetophenone (1.1 equiv).", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter off any solids.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in ethanol and add sodium borohydride (1.2 equiv) slowly with stirring.", "Step 6: Heat the reaction mixture at reflux for 4 hours.", "Step 7: Cool the reaction mixture to room temperature and slowly add water to quench the reaction.", "Step 8: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the pure product." ] }

CAS RN

56915-77-6

Molecular Formula

C13H18N2O

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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